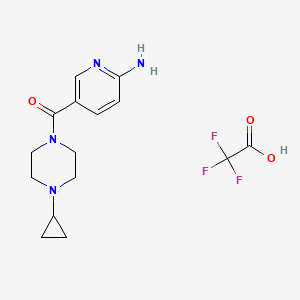

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid

説明

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a cyclopropylpiperazine moiety attached to a pyridin-2-amine core, with trifluoroacetic acid as a counterion .

特性

IUPAC Name |

(6-aminopyridin-3-yl)-(4-cyclopropylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O.C2HF3O2/c14-12-4-1-10(9-15-12)13(18)17-7-5-16(6-8-17)11-2-3-11;3-2(4,5)1(6)7/h1,4,9,11H,2-3,5-8H2,(H2,14,15);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGHCEPUVDGAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CN=C(C=C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid typically involves the reaction of 4-cyclopropylpiperazine with pyridin-2-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and industrial-grade reagents to ensure high yield and purity.

化学反応の分析

Types of Reactions

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

科学的研究の応用

Pharmaceutical Development

The compound has been investigated for its role as a pharmaceutical agent, particularly in the treatment of neurological disorders. Its structural components allow for modulation of neurotransmitter systems, making it a candidate for developing drugs targeting conditions like anxiety and depression.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth and survival.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 | 5.0 |

| Compound B | K562 | 4.2 |

| Compound C | HeLa | 3.8 |

| Compound D | A549 | 6.5 |

Neuropharmacology

The cyclopropylpiperazine moiety is known to interact with serotonin receptors, suggesting potential applications in neuropharmacology. Research indicates that modifications to this structure can enhance selectivity for specific receptor subtypes, which is crucial for minimizing side effects in therapeutic applications.

Case Study: Serotonin Receptor Modulation

A study evaluated the binding affinity of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine derivatives to serotonin receptors. The results indicated a significant increase in affinity for the 5-HT1A receptor subtype, which is associated with anxiolytic effects.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound against various pathogens. The trifluoroacetic acid component may enhance solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

作用機序

The mechanism of action of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and biological context .

類似化合物との比較

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

Pyrimidine derivatives: Display a range of pharmacological effects, including anti-inflammatory and antibacterial activities.

Uniqueness

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its versatility as a small molecule scaffold makes it valuable for various research and development purposes.

生物活性

5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine, trifluoroacetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylpiperazine moiety attached to a pyridin-2-amine core. The trifluoroacetic acid component enhances its solubility and stability. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18F3N3O |

| Molecular Weight | 303.31 g/mol |

| LogP | 1.5876 |

| Polar Surface Area | 38.48 Ų |

| Hydrogen Bond Acceptors | 5 |

Pharmacological Profile

The biological activity of 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

- TRPV1 Antagonism : Similar compounds have shown efficacy as transient receptor potential vanilloid 1 (TRPV1) antagonists, which are important in pain modulation and cough reflex regulation . The affinity and antagonistic properties against TRPV1 receptors suggest potential applications in treating chronic pain and cough.

- Dopaminergic Activity : Compounds with similar structural motifs have been reported to modulate dopaminergic activity indirectly, which may position them as candidates for treating psychotic disorders . This suggests that 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine could also exhibit atypical antipsychotic properties.

- Antidepressant Effects : Some derivatives have demonstrated antidepressant-like effects in animal models, indicating that this compound might influence serotonin and norepinephrine pathways .

Case Study 1: TRPV1 Antagonism

A study characterized a related compound as a TRPV1 antagonist using guinea pig models. The compound inhibited capsaicin-induced activation of TRPV1 with a pK(i) value of 7.14, demonstrating significant efficacy in reducing cough reflexes comparable to traditional antitussive medications like codeine .

Case Study 2: Behavioral Studies

In behavioral paradigms assessing the effects on dopamine receptors, compounds similar to 5-(4-Cyclopropylpiperazine-1-carbonyl)pyridin-2-amine were evaluated for their ability to reverse cataleptic effects induced by neuroleptics. These studies indicated a low propensity for causing extrapyramidal side effects while maintaining efficacy in modulating dopaminergic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。